molecular formula C11H8F3N3O2 B12882754 1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 142623-20-9

1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B12882754
CAS No.: 142623-20-9
M. Wt: 271.19 g/mol
InChI Key: HMYMKPGZAHELHA-UHFFFAOYSA-N
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Description

1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a methyl group, a nitrophenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form the pyrazole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation. This process involves the use of a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Substitution with the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of the pyrazole derivative with a nitrophenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of 1-Methyl-5-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

    Biology: Investigated for its potential as a bioactive molecule. The nitrophenyl group can interact with biological targets, making it a candidate for drug discovery.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the nitrophenyl group can participate in specific interactions. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(4-nitrophenyl)-5-(trifluoromethyl)-1H-imidazole
  • 1-Methyl-3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole

Comparison

1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. The position of the trifluoromethyl and nitrophenyl groups can significantly influence the compound’s chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.

Properties

CAS No.

142623-20-9

Molecular Formula

C11H8F3N3O2

Molecular Weight

271.19 g/mol

IUPAC Name

1-methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C11H8F3N3O2/c1-16-9(6-10(15-16)11(12,13)14)7-2-4-8(5-3-7)17(18)19/h2-6H,1H3

InChI Key

HMYMKPGZAHELHA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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